molecular formula C14H19FN2O4 B2889353 N1-(2,2-diethoxyethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 898357-85-2

N1-(2,2-diethoxyethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2889353
CAS No.: 898357-85-2
M. Wt: 298.314
InChI Key: QNIGLDZZRAHUNY-UHFFFAOYSA-N
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Description

N1-(2,2-Diethoxyethyl)-N2-(3-fluorophenyl)oxalamide is an oxalamide derivative characterized by a diethoxyethyl group at the N1 position and a 3-fluorophenyl moiety at the N2 position. The diethoxyethyl group may enhance solubility or metabolic stability compared to simpler alkyl or aromatic substituents, while the 3-fluorophenyl moiety introduces electronic effects that could influence receptor binding or metabolic pathways.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-6-10(15)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIGLDZZRAHUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H22FNO3C_{16}H_{22}FNO_3. The structure consists of an oxalamide backbone with a fluorophenyl group and a diethoxyethyl substituent, which may influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, possibly through interference with bacterial cell wall synthesis or metabolic processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests against a panel of bacterial strains showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has moderate cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)22.7
A549 (lung cancer)30.5

These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to inhibit bacterial growth effectively and suggested that it could serve as a lead compound for developing new antibacterial therapies.

Case Study 2: Cancer Cell Line Testing

A research article in Cancer Letters examined the effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase-3 and -9 pathways. This mechanism indicates its potential use in cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxalamides are highly dependent on their N1 and N2 substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Primary Application/Activity Key Findings
Target Compound 2,2-Diethoxyethyl 3-Fluorophenyl Inferred: Metabolic modulation Structural uniqueness may offer tailored solubility and electronic properties.
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring agent Approved globally; reduces MSG use in foods. Low CYP inhibition (<50% at 10 µM) .
Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Cytochrome P450 4F11 activation 64% synthetic yield; modulates enzyme activity in lipid metabolism pathways .
BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-(complex substituent)oxalamide) 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl Antiviral (HIV entry inhibition) Enhances vaccine efficacy; synthesized via multi-step route .
Compound 13 (N1-((1-Acetylpiperidin-2-yl)(thiazolyl)methyl)-N2-(4-chlorophenyl)oxalamide) Heterocyclic-thiazolyl 4-Chlorophenyl Antiviral (HIV entry inhibition) 36% yield; LC-MS and NMR confirmed structure .

Key Functional Differences

  • Flavoring vs. Therapeutic Applications: S336 and its analog S5456 are optimized for taste enhancement, with low toxicity and minimal CYP enzyme interference . In contrast, antiviral analogs like BNM-III-170 and Compound 13 incorporate bulky or charged substituents (e.g., guanidinomethyl, thiazolyl) to target viral entry mechanisms .
  • Substituent Impact on Bioactivity: Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound may offer improved metabolic stability compared to chlorinated analogs (e.g., Compound 28), as fluorine’s electronegativity reduces oxidative metabolism. Diethoxyethyl vs. Methoxyphenethyl: The diethoxyethyl group likely enhances solubility in non-polar matrices, whereas methoxyphenethyl groups (e.g., in Compound 28) may favor interactions with aromatic enzyme binding pockets .

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